molecular formula C8H8FNO2 B1411773 Methyl 3-fluoro-5-methylpyridine-4-carboxylate CAS No. 1803821-90-0

Methyl 3-fluoro-5-methylpyridine-4-carboxylate

Cat. No.: B1411773
CAS No.: 1803821-90-0
M. Wt: 169.15 g/mol
InChI Key: NVJYTGPBZODHPT-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-methylpyridine-4-carboxylate is a chemical compound with the molecular formula C8H8FNO2. It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom and the carboxylic acid group is esterified with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-5-methylpyridine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-5-fluoroisonicotinate with dimethylzinc in the presence of a palladium catalyst. The reaction is typically carried out in dioxane at room temperature under a nitrogen atmosphere. The mixture is stirred for several hours at an elevated temperature to yield the desired product .

Industrial Production Methods

While specific industrial production methods for methyl 3-fluoro-5-methylisonicotinate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-methylpyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 3-fluoro-5-methylpyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-methylisonicotinate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoro-3-methylpicolinate
  • Methyl 5-methylpicolinate
  • 3-Methylisonicotinic acid

Uniqueness

Methyl 3-fluoro-5-methylpyridine-4-carboxylate is unique due to the presence of both a fluorine atom and a methyl group on the isonicotinate structure. This combination can enhance its chemical stability and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 3-fluoro-5-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-10-4-6(9)7(5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJYTGPBZODHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803821-90-0
Record name Methyl 3-fluoro-5-methylisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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